1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups, including a methoxybenzyl group, a thiophene ring, and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an appropriate nucleophile.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine derivative of the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reagents: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative, while nitration could introduce a nitro group onto the aromatic ring.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-3-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)urea: Lacks the thioph
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-12-17(18-4-3-11-26-18)22-23(14)10-9-20-19(24)21-13-15-5-7-16(25-2)8-6-15/h3-8,11-12H,9-10,13H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQGEMWCVLOJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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